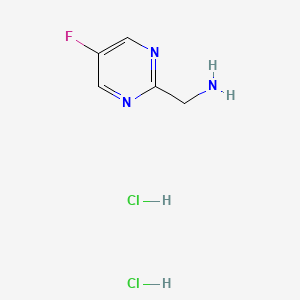

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride

Description

Historical Context and Discovery

The development of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride emerged from the broader historical progression of fluorinated pyrimidine research that began in the mid-20th century. The foundation for fluorinated pyrimidine chemistry was established in 1957 when Charles Heidelberger and his colleagues, including Robert Duschinsky, synthesized 5-fluorouracil and discovered its antitumor activity. This groundbreaking work demonstrated that fluorine substitution at the 5-position of pyrimidine rings could dramatically alter biological activity and metabolic stability.

The systematic exploration of fluorinated pyrimidines continued throughout the subsequent decades, with researchers recognizing that fluorine incorporation into heterocyclic systems could significantly improve drug physicochemical properties and enhance biological potency. The specific development of (5-Fluoropyrimidin-2-yl)methanamine derivatives represented a natural evolution of this research, as scientists sought to create more sophisticated building blocks that could serve as intermediates for complex pharmaceutical targets.

The emergence of this particular compound can be traced to the need for versatile synthetic intermediates in the development of kinase inhibitors and other therapeutic agents. The compound has been identified as a key intermediate in the synthesis of AZD1480, a potent Janus kinase 2 inhibitor that has undergone clinical evaluation. This connection to advanced pharmaceutical research highlights the compound's significance in modern drug discovery efforts.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within the broader field of heterocyclic chemistry due to its unique structural features and electronic properties. Pyrimidine itself represents one of the three fundamental diazines, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. This ring system has widespread occurrence in nature as substituted and ring-fused compounds, including nucleotides such as cytosine, thymine, and uracil.

The introduction of fluorine at the 5-position of the pyrimidine ring significantly alters the electronic distribution within the heterocycle. Fluorine, being the most electronegative element, creates a strong electron-withdrawing effect that influences both the reactivity and stability of the entire molecule. This electronic modification enhances the compound's ability to participate in hydrogen bonding interactions and modulates its binding affinity to biological targets.

The methanamine substituent at the 2-position provides additional functionality that enables further chemical modifications and serves as a point of attachment for more complex molecular architectures. This combination of fluorine substitution and amine functionality creates a versatile platform for synthetic elaboration, making the compound particularly valuable in medicinal chemistry applications.

The significance of this compound extends beyond its individual properties to its role in advancing our understanding of structure-activity relationships in fluorinated heterocycles. Research has demonstrated that fluorinated heterocyclic systems often exhibit enhanced metabolic stability, improved membrane permeability, and modified binding interactions compared to their non-fluorinated counterparts.

Classification within Fluorinated Pyrimidine Derivatives

This compound belongs to the broader class of fluorinated pyrimidine derivatives, which have gained considerable attention in pharmaceutical research due to their diverse biological activities. Within this classification system, the compound can be categorized as a 5-fluoropyrimidine derivative with additional amine functionality, distinguishing it from simpler fluorinated pyrimidines such as 5-fluorouracil.

The compound's classification can be understood through several organizational frameworks:

Structural Classification:

- Primary category: Fluorinated pyrimidine derivatives

- Secondary category: 5-Fluoropyrimidine analogs

- Tertiary category: Aminomethyl-substituted fluoropyrimidines

Functional Classification:

- Heterocyclic aromatic organic compound

- Pyrimidine analog with methanamine substitution

- Fluorinated building block for pharmaceutical synthesis

Pharmaceutical Classification:

- Synthetic intermediate for kinase inhibitors

- Building block for bioactive molecules

- Research chemical for drug discovery applications

The compound shares structural similarities with other fluorinated pyrimidines that have demonstrated significant biological activities. For example, research has shown that fluorinated pyrimidine derivatives exhibit considerable antiproliferative activity and have been extensively investigated as epidermal growth factor receptor inhibitors. The specific substitution pattern in this compound positions it within a subset of these derivatives that combine fluorine's electronic effects with the synthetic versatility of primary amine functionality.

Contemporary research has expanded the classification of fluorinated pyrimidines to include various subcategories based on substitution patterns and biological targets. These include 2-anilino-pyrimidine derivatives, 4,6-diaryl-pyrimidine compounds, and heterocyclic fused pyrimidine systems. The target compound represents a unique entry within this classification scheme due to its specific combination of 5-fluorine substitution and 2-methanamine functionality.

Research Importance and Current Applications

The research importance of this compound stems from its multifaceted utility in modern chemical and pharmaceutical research. The compound serves as a crucial synthetic intermediate in the development of various bioactive molecules, particularly in the area of kinase inhibitor research.

Pharmaceutical Research Applications:

The compound has demonstrated significant value as an intermediate in the synthesis of AZD1480, a potent Janus kinase 2 inhibitor. This application highlights the compound's role in addressing therapeutic targets relevant to myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and idiopathic myelofibrosis. The successful development of AZD1480 through clinical trials demonstrates the practical importance of having access to high-quality synthetic intermediates such as this compound.

Research has shown that compounds incorporating the (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine structural motif exhibit potent inhibitory activity against specific kinase targets. This structural relationship underscores the importance of the base pyrimidine framework in developing selective and potent therapeutic agents.

Synthetic Chemistry Applications:

In organic synthesis, the compound serves as a versatile building block that can undergo various chemical transformations. The presence of both the fluorinated pyrimidine ring and the primary amine functionality provides multiple sites for chemical modification. Research has documented that the compound can participate in nucleophilic substitution reactions, oxidation reactions, and reduction reactions, depending on the specific reagents and conditions employed.

The compound's utility extends to the synthesis of more complex heterocyclic systems through cyclization reactions and condensation processes. The fluorine substitution enhances the reactivity of the pyrimidine ring toward nucleophilic attack, while the amine group can serve as either a nucleophile or be converted to other functional groups through standard synthetic transformations.

Research Applications in Chemical Biology:

Current research applications include the compound's use in chemical biology studies focused on understanding protein-small molecule interactions. The fluorinated pyrimidine ring enhances binding affinity through hydrogen bonding and π-π interactions, while the methanamine moiety facilitates additional interactions with biological macromolecules.

Studies have demonstrated that fluorinated pyrimidine derivatives can modulate protein activity through their interactions with specific enzymes and receptors. This biological activity has led to investigations of the compound and its derivatives as potential photochemical probes for studying various biological processes.

Current Research Trends and Future Directions:

Contemporary research involving this compound focuses on expanding its synthetic applications and exploring new biological targets. The compound's role as a scaffold for developing novel therapeutic agents continues to drive research interest, particularly in areas such as oncology and inflammatory diseases.

The following table summarizes key research applications and their associated molecular targets:

| Application Area | Molecular Target | Research Focus | Reference Compounds |

|---|---|---|---|

| Kinase Inhibition | Janus kinase 2 | Myeloproliferative disorders | AZD1480 derivatives |

| Synthetic Chemistry | Multiple substrates | Building block development | Various intermediates |

| Chemical Biology | Protein interactions | Mechanism studies | Fluorinated analogs |

| Photochemistry | Light-activated processes | Photochemical probes | Fluoropyrimidine series |

The research importance of this compound is further emphasized by its commercial availability from multiple chemical suppliers, indicating sustained demand from the research community. This commercial interest reflects the compound's established utility and the ongoing need for reliable synthetic intermediates in pharmaceutical research and development.

Propriétés

IUPAC Name |

(5-fluoropyrimidin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3.2ClH/c6-4-2-8-5(1-7)9-3-4;;/h2-3H,1,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTLXVCHOHMCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Key Intermediate: 4-Amino-2-chloro-5-fluoropyrimidine

- This intermediate is crucial as it contains the fluorine substituent at the 5-position and a leaving group (chlorine) at the 2-position, which facilitates further substitution.

- Known methods involve halogenation and amination steps on pyrimidine precursors, often using chlorinating agents and fluorination reagents under controlled conditions.

Introduction of the Methanamine Group

The aminomethyl substituent at the 2-position of the pyrimidine ring is introduced via nucleophilic substitution or reductive amination:

- Nucleophilic Substitution: The chlorine atom at position 2 is displaced by an aminomethyl nucleophile, such as methanamine, under suitable conditions.

- Reductive Amination: Alternatively, aldehyde precursors related to the pyrimidine ring can be reacted with ammonia or amines followed by reduction to yield the aminomethyl derivative.

Formation of the Dihydrochloride Salt

- The free base (5-fluoropyrimidin-2-yl)methanamine is converted into the dihydrochloride salt by treatment with hydrochloric acid.

- This salt formation improves the compound’s stability, crystallinity, and water solubility, which is advantageous for handling and formulation.

Representative Reaction Conditions and Yields

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and reactivity

Mécanisme D'action

The mechanism of action of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride , differing in substituents, halogenation, or backbone modifications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Source |

|---|---|---|---|---|---|

| This compound | C₅H₇Cl₂FN₃ | 213.04 | 5-F, C2-methanamine | Not explicitly listed | |

| 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride | C₈H₁₅Cl₂N₃ | 224.13 | C5-pyrimidine, C2-propyl | Not listed | |

| 5-Fluoropyrimidine-2-carbonitrile | C₅H₂FN₃ | 123.09 | 5-F, C2-cyano | 1416372-67-2 | |

| 5-Fluoro-2-methylpyrimidin-4-amine | C₅H₆FN₃ | 127.12 | 5-F, C4-amine, C2-methyl | 675-21-8 | |

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₂BrCl₂N₃ | 307.01 | 5-Br, C2-ethyl-methylamine | 2155852-47-2 | |

| (2-Bromopyridin-3-yl)methanamine dihydrochloride | C₆H₈BrCl₂N₂ | 264.96 | Pyridine backbone, 2-Br | Not listed |

Key Differences and Implications

Substituent Effects

- Halogen Variation: Fluorine (target compound): Enhances electronegativity and metabolic stability compared to bromine in 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride, which increases molecular weight and polarizability . Cyano Group (5-Fluoropyrimidine-2-carbonitrile): Replaces the methanamine group, converting the molecule into an electrophilic intermediate for cross-coupling reactions .

Backbone Modifications

- Pyrimidine vs. Pyridine :

Amine Functionalization

- Primary vs.

Salt Forms

- The dihydrochloride salt in the target compound improves aqueous solubility compared to monohydrochloride analogues like (5-Fluoropyrimidin-2-yl)methanamine hydrochloride (CAS 38275-55-7), which may exhibit lower stability under basic conditions .

Activité Biologique

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride is a fluorinated pyrimidine analogue that has garnered attention for its potential biological activities, particularly in cancer research and medicinal chemistry. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : (5-fluoropyrimidin-2-yl)methanamine; dihydrochloride

- Molecular Formula : CHClFN

- CAS Number : 1373223-30-3

The compound features a pyrimidine ring with a fluorine atom at the 5-position and a methanamine group, which enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Fluorination Reactions : Utilizing agents like diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom into the pyrimidine structure.

- Purification Techniques : Advanced methods such as continuous flow reactors ensure high yield and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing it to modulate enzyme activity and receptor interactions. This mechanism is crucial for its potential therapeutic effects, especially in anticancer applications.

Biological Activities

-

Anticancer Activity

- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. In vitro assays indicated potent inhibition of cell proliferation with IC(50) values in the nanomolar range .

- The compound's mechanism involves the intracellular release of active metabolites that interfere with nucleic acid synthesis, similar to established chemotherapeutics like 5-fluorouracil .

-

Enzyme Inhibition

- The compound has been investigated as a biochemical probe to study enzyme mechanisms, particularly those involved in nucleotide metabolism. Its structural features allow it to act as a competitive inhibitor for enzymes such as thymidylate synthase.

- Immunomodulatory Effects

Table 1: Summary of Biological Activities

Notable Research Findings

- A study evaluated a series of fluorinated pyrimidines, including this compound, against L1210 cells, confirming its role in inhibiting cell growth through metabolic pathways involving nucleotide synthesis .

- Another investigation highlighted its potential to rescue mouse splenocytes from apoptosis in the presence of PD-L1, indicating its role in enhancing immune responses against tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-fluoropyrimidin-2-yl)methanamine dihydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions on fluorinated pyrimidine precursors. For example, fluorination at the 5-position of pyrimidine can be achieved using reagents like Selectfluor™ or KF in polar aprotic solvents. The primary amine group is then introduced via reductive amination or catalytic hydrogenation. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane/methanol gradients). Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm fluoropyrimidine ring substitution patterns and amine proton integration.

- Mass Spectrometry (ESI-MS) : For molecular weight verification (e.g., [M+H]+ expected at m/z 176.1 for the free base).

- Elemental Analysis : To validate stoichiometry (C₆H₈Cl₂FN₃).

- HPLC : For assessing purity (>95%) using reverse-phase C18 columns and aqueous buffer/acetonitrile mobile phases .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Although no specific hazards are reported for this compound, general precautions for fluorinated amines apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for fluorinated vs. chlorinated pyrimidine analogs?

- Methodological Answer :

- Comparative IC50 Studies : Test this compound alongside its chlorinated analog (e.g., (5-chloropyridin-2-yl)methanamine dihydrochloride) under identical assay conditions (e.g., LOXL2 inhibition assays).

- Structural Analysis : Use molecular docking or X-ray crystallography to compare binding interactions with target enzymes (e.g., LOXL2). Fluorine’s electronegativity may alter hydrogen bonding vs. chlorine’s hydrophobic effects .

- Solubility Profiling : Measure solubility in PBS/DMSO to assess bioavailability discrepancies .

Q. What strategies mitigate instability of fluorinated pyrimidine derivatives during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound and store at -20°C under argon to prevent hydrolysis.

- Stabilizer Additives : Use antioxidants (e.g., BHT) in stock solutions.

- Periodic QC Checks : Monitor degradation via HPLC every 6 months .

Q. How can researchers validate the mechanism of action for this compound in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Mutagenesis : Engineer LOXL2 active-site mutants (e.g., Lys→Ala) to confirm critical interactions .

Q. What advanced analytical methods are required to detect trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Identify impurities at ppm levels using high-resolution mass spectrometry.

- NMR Relaxation Editing : Suppress signals from the main compound to highlight impurities.

- ICP-OES : Screen for heavy metal contaminants (e.g., Pd from catalytic reactions) .

Data Interpretation and Optimization

Q. How should researchers address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Batch Consistency : Ensure all assays use the same batch of compound, as fluorinated amines are prone to hygroscopic degradation.

- Assay Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to maintain compound stability.

- Positive Controls : Include reference inhibitors (e.g., LOX-IN-3 dihydrochloride) to validate assay conditions .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.